4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

Medicinal Chemistry Parallel Synthesis Scaffold Decoration

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is a privileged kinase inhibitor building block offering a 3.8-fold potency advantage over piperidine-substituted analogs. Its pyrrolidine moiety delivers ≥3.9-fold reduction in CYP2C9 and ≥4.8-fold reduction in CYP3A4 inhibition versus morpholino derivatives, ensuring cleaner ADME profiles. As a direct precursor to the DLK inhibitor core patented in US 9868720, this intermediate enables efficient SNAr-based parallel library synthesis and caspase-1 non-competitive inhibition (IC₅₀ 0.8–12 µM). Ships globally. Request a quote.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 939986-64-8
Cat. No. B1592596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
CAS939986-64-8
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=N2)Cl
InChIInChI=1S/C8H10ClN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2
InChIKeyDJVYVHPCLCIYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 939986-64-8) as a Heteroaromatic Building Block for Kinase-Focused Discovery


4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 939986-64-8) is a disubstituted pyrimidine heterocycle characterized by a chlorine atom at the 4-position and a pyrrolidine ring at the 6-position [1]. With a molecular formula of C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol, this compound features a melting point of 96–98°C . The scaffold combines the privileged pyrimidine core—prevalent in kinase inhibitor pharmacophores—with a reactive chlorine handle for downstream derivatization , while the pyrrolidine moiety introduces conformational constraint and potential for enhanced target selectivity relative to non-cyclic amine substituents [2].

Why Generic Substitution Fails: Differentiated Reactivity and Pharmacological Consequences of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine


Substituting 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine with a generic 4,6-dihalopyrimidine or an alternative 6-amino-substituted analog introduces measurable divergence in both synthetic utility and biological profile. The specific 6-pyrrolidine substitution on this scaffold confers a distinct electronic and steric environment that alters nucleophilic aromatic substitution (SNAr) kinetics at the 4-chloro position compared to the corresponding 6-morpholino or 6-piperidino analogs . Furthermore, the pyrrolidine ring—a constrained five-membered cyclic amine—modulates conformational flexibility and basicity (predicted pKa 1.93) , which directly impacts target engagement when the pyrimidine core is elaborated into kinase inhibitor candidates [1]. Interchanging with a 4-bromo-6-(pyrrolidin-1-yl)pyrimidine alters halogen-dependent reactivity and may shift kinase selectivity profiles, as documented in CK1 isoform inhibition studies . Thus, selection of this specific building block is not a matter of convenience but a determinant of both synthetic efficiency and downstream pharmacological performance.

Quantitative Differentiation Evidence for 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (939986-64-8) Relative to Comparators


Synthetic Versatility: 4-Chloro Reactivity as an Enabling Handle for Diversification

The 4-chloro substituent in 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine serves as a reactive electrophilic site for nucleophilic aromatic substitution (SNAr), enabling efficient derivatization with amines, alcohols, and thiols. In contrast to the corresponding 4-bromo-6-(pyrrolidin-1-yl)pyrimidine, which undergoes displacement with faster kinetics but exhibits greater susceptibility to unwanted side reactions and requires more stringent handling due to lability , the chloro derivative offers a balanced reactivity profile suited for controlled library synthesis [1].

Medicinal Chemistry Parallel Synthesis Scaffold Decoration

Kinase Selectivity Advantages of the Pyrrolidine Moiety in Pyrimidine-Based Inhibitors

The pyrrolidine substituent at the 6-position confers measurable kinase selectivity advantages compared to open-chain dialkylamine or larger cyclic amine (piperidine, morpholine) analogs. In a direct head-to-head comparison of DLK (MAP3K12) kinase inhibition, a closely related 2,6-di(pyrrolidin-1-yl)pyrimidine derivative exhibited a Ki of 4.80 nM [1], whereas the corresponding 2-pyrrolidin-1-yl-6-piperidin-1-yl analog showed a Ki of 18.3 nM under identical assay conditions [2].

Kinase Inhibition Structure–Activity Relationship Selectivity Profiling

CYP450 Counter-Screening: Low CYP2C9 and CYP3A4 Inhibition Liability of 6-Pyrrolidinopyrimidine Scaffolds

The 6-pyrrolidinopyrimidine core demonstrates a favorable CYP450 inhibition profile that mitigates drug–drug interaction risk. A close structural analog, 4-(methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine, exhibited IC₅₀ values >50 µM against CYP2C9 and >40 µM against CYP3A4 in recombinant human enzyme assays [1]. In contrast, the corresponding 6-morpholino analog displayed IC₅₀ = 12.7 µM against CYP2C9 and 8.4 µM against CYP3A4 under identical assay conditions [2].

Drug Metabolism CYP450 Inhibition ADME-Tox Profiling

Non-Competitive Caspase Inhibition: A Scaffold-Dependent Mechanism Enabled by 4,6-Disubstitution

Derivatives elaborated from 4,6-di(pyrrolidin-1-yl)pyrimidine—directly accessible from 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine—exhibit a non-competitive mechanism of inhibition against inflammatory caspases, a profile not recapitulated by 4,6-diamino or 4,6-dimorpholino pyrimidine analogs. Structure–activity relationship studies across a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives demonstrated potent, non-competitive inhibition of caspase-1 (IC₅₀ values 0.8–12 µM) with no significant displacement of ATP-competitive probes [1].

Inflammatory Caspases Non-Competitive Inhibition Scaffold-Driven Pharmacology

Priority Application Scenarios for 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (939986-64-8) Based on Verified Differentiation Data


Parallel Synthesis of DLK (MAP3K12) and Related Kinase Inhibitor Libraries

Medicinal chemistry groups pursuing DLK (MAP3K12) inhibitors or broader kinase-targeted libraries should prioritize 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine as the foundational building block. The 3.8-fold potency advantage of elaborated 2,6-di(pyrrolidin-1-yl)pyrimidine scaffolds over piperidine-substituted analogs [1] justifies the upfront selection of this specific chloro-pyrrolidine intermediate. The balanced SNAr reactivity of the 4-chloro handle enables efficient parallel amination with diverse amine inputs, yielding focused kinase inhibitor libraries with tractable purification requirements. This scenario is particularly relevant for hit-to-lead campaigns where synthetic throughput and compound quality metrics directly influence progression timelines.

Lead Optimization Programs Requiring Low CYP450 Inhibition Liability

For kinase inhibitor or CNS-targeted programs where minimizing CYP2C9 and CYP3A4 inhibition is a critical ADME criterion, derivatives built upon 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine offer a measurable advantage. The ≥3.9-fold reduction in CYP2C9 and ≥4.8-fold reduction in CYP3A4 inhibition relative to morpholino-substituted pyrimidines [2] translates to reduced DDI risk and cleaner preclinical safety profiles. Procurement of this specific building block enables rapid SAR exploration while maintaining favorable ADME attributes, reducing the need for late-stage CYP-driven scaffold hopping.

Non-Competitive Caspase Inhibitor Development for Inflammatory Disease

Groups developing next-generation caspase-1 inhibitors for inflammatory, autoimmune, or neurodegenerative indications should consider 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine as the entry point to a privileged scaffold. The demonstrated non-competitive inhibition mechanism—a feature uniquely associated with the 2,6-di(pyrrolidin-1-yl)pyrimidine architecture and absent in diamino or dimorpholino analogs [3]—offers a mechanistic differentiation that can be leveraged in patent prosecution and lead optimization. The scaffold's potent activity (IC₅₀ 0.8–12 µM) in recombinant caspase-1 assays provides a validated starting point for further elaboration.

Building Block for Patent-Protected Pyrrolopyrimidine Kinase Inhibitors

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine serves as a direct precursor to the pyrrolopyrimidine core claimed in US Patent 9868720, which discloses inhibitors of DLK and related kinases with Ki values in the low nanomolar range [4]. Procurement of this intermediate enables access to patent-protected chemical space while allowing for independent SAR exploration through variation at the 2- and 4-positions. This scenario is particularly relevant for biotech and pharmaceutical organizations seeking to establish competitive IP positions in kinase inhibitor discovery without infringing upon existing composition-of-matter claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.